1,1'-Dimethyl-2,2'-bipyridinium diiodide
Overview
Description
Molecular Structure Analysis
The molecular formula of 1,1’-Dimethyl-2,2’-bipyridinium diiodide is C12H14I2N2. The InChI code is InChI=1S/C12H14N2.2HI/c1-13-9-5-3-7-11(13)12-8-4-6-10-14(12)2;;/h3-10H,1-2H3;2*1H/q+2;;/p-2.
Chemical Reactions Analysis
The electrochemical behavior of Methyl Viologen depends primarily on the parent scaffold, type of N-alkylation, number of quaternized nitrogen atoms, planarity, counter ion as well as the used media . Two derivatives featuring quasi-reversible redox processes were further tested on rotating disc electrode and in a flow battery half-cell .
Physical and Chemical Properties Analysis
Methyl Viologen has a high melting point of 287°C and a boiling point of 360°C. It is highly soluble in water, alcohol, and acetone. The compound has a high electron affinity, an oxidizing property, and a strong reducing agent property.
Scientific Research Applications
Crystallography
Research conducted by Tuoping Hu (2009) explored the crystal structure of a related compound, 1,1′-Dimethyl-4,4′-bipyridinium bis(triiodide), revealing insights into the charge-balancing role of triiodide ions and the planarity of the dication within the structure. Weak C—H⋯I interactions were observed, linking the ions into sheets (Tuoping Hu, 2009).
Radical Production in Biological Systems
Studies on the effects of bipyridinium herbicides, such as paraquat, have shown their role in generating highly reactive oxygen-centered free radicals within chloroplasts when exposed to sunlight. This radical generation mechanism has been linked to the rapid death of top growth in treated plants, demonstrating the potential of paraquat in studying oxidative stress and damage in biological systems (C. Babbs, J. Pham, R. Coolbaugh, 1989).
Photophysical Properties
Research on light-emitting iridium(III) and ruthenium(II) polypyridyl complexes, which include 2,2'-bipyridine moieties, has advanced the understanding of these materials' optical properties and their potential applications in light-emitting devices. The study by Veronica Marin et al. (2006) explored the synthesis, characterization, and luminescent properties of these complexes, highlighting the role of bipyridine derivatives in developing advanced photonic materials (Veronica Marin, E. Holder, R. Hoogenboom, E. Tekin, U. Schubert, 2006).
Redox Chemistry
The compound has also been investigated in the context of redox chemistry, particularly in the study of uranium(III) complexes containing redox-active bipyridine ligands. Steven J. Kraft et al. (2010) synthesized and characterized these complexes, providing insights into the reduction mechanisms and the potential for bipyridine ligands to exhibit redox activity, which could have implications for nuclear chemistry and materials science (Steven J. Kraft, P. Fanwick, S. Bart, 2010).
Mechanism of Action
Safety and Hazards
Future Directions
Methyl Viologen has been found to have antitumor, antimicrobial, and antiviral properties. It is also being investigated for its potential applications in redox flow batteries . The development of more energy-efficient storage systems is required to meet the growing worldwide demand for energy . Redox electrolytes are clearly a long-term choice for high-energy-density supercapacitor applications in the near future .
Properties
IUPAC Name |
1-methyl-2-(1-methylpyridin-1-ium-2-yl)pyridin-1-ium;diiodide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N2.2HI/c1-13-9-5-3-7-11(13)12-8-4-6-10-14(12)2;;/h3-10H,1-2H3;2*1H/q+2;;/p-2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QFOJROLPJPRXTK-UHFFFAOYSA-L | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1=CC=CC=C1C2=CC=CC=[N+]2C.[I-].[I-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14I2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90946165 | |
Record name | 1,1'-Dimethyl-2,2'-bipyridin-1-ium diiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90946165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
440.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
23484-62-0 | |
Record name | 1,1'-Dimethyl-2,2'-bipyridinium diiodide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023484620 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,1'-Dimethyl-2,2'-bipyridin-1-ium diiodide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90946165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.